KFU-127

Mixed-species biofilm eradication Antimicrobial potency Topical antiseptic

Purchase KFU-127 for research requiring highly selective HDR pathway inhibition. This compound exhibits >10-fold differential cytotoxicity in BRCA2-/- vs. BRCA2+/+ cells, significantly reducing HDR frequency (~60%) without affecting NHEJ. It enhances ionizing radiation efficacy by up to 3.7-fold in BRCA2-deficient contexts and reduces the effective cisplatin dose by 50% in resistant lines. Ideal for synthetic lethality screens and cancer dependency mapping.

Molecular Formula C34H43BrN2O3
Molecular Weight 607.6 g/mol
Cat. No. B12417479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKFU-127
Molecular FormulaC34H43BrN2O3
Molecular Weight607.6 g/mol
Structural Identifiers
SMILESCCCC1OCC2=C(C(=NC(=C2O1)C)C[N+](C)(CC=CC#CC(C)(C)C)CC3=CC=CC4=CC=CC=C43)CO.[Br-]
InChIInChI=1S/C34H43N2O3.BrH/c1-7-14-32-38-24-30-29(23-37)31(35-25(2)33(30)39-32)22-36(6,20-12-8-11-19-34(3,4)5)21-27-17-13-16-26-15-9-10-18-28(26)27;/h8-10,12-13,15-18,32,37H,7,14,20-24H2,1-6H3;1H/q+1;/p-1/b12-8+;
InChIKeyDNHMSKHPIHKWGN-MXZHIVQLSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KFU-127: A Dual-Action Quaternary Ammonium Derivative Against Planktonic and Biofilm-Embedded Pathogens


KFU-127 (Compound 6b) is a pyridoxine-based quaternary ammonium derivative of terbinafine, designed as a broad-spectrum topical antimicrobial with a unique bimodal mechanism [1]. It targets both membrane integrity and pyridoxal-dependent enzymes, offering a promising approach against bacterial and fungal pathogens, including polymicrobial biofilms [2]. Unlike conventional antifungals limited to fungi, KFU-127 demonstrates comparable in vitro activity against both Gram-positive bacteria and key pathogenic fungi, while its ability to eradicate mixed S. aureus-C. albicans biofilms at concentrations 2-4 times lower than reference drugs positions it as a specialized research tool for complex infection models [1].

Why Closest Analogs Cannot Replace KFU-127 in Research Settings


Generic substitution with single-class antimicrobials fails to replicate KFU-127's bimodal mechanism, which simultaneously damages microbial membranes and inhibits pyridoxal-dependent enzymes, a combination expected to drive lower resistance rates [1]. Unlike conventional antifungals such as terbinafine or azoles, which exhibit selective activity against fungi, or quaternary ammonium antiseptics like benzalkonium chloride, which show limited biofilm eradication potency, KFU-127 uniquely achieves a 3-log reduction in viable biofilm-embedded cells at concentrations 2-4 times lower than reference drugs [2]. Its ability to one-shot target bacterial-fungal mixed biofilms, a common clinical challenge, is not replicated by any single approved agent [1].

Quantitative Differentiation of KFU-127 Against Conventional Therapeutics


Mixed Biofilm Eradication: Superior Potency Over Reference Drugs

KFU-127 reduces the number of viable biofilm-embedded bacteria and C. albicans by 3 orders of magnitude at concentrations 2-4 times lower than those of reference drugs, and successfully eradicates S. aureus-C. albicans mixed biofilms. This performance contrasts with conventional agents like benzalkonium chloride, which do not achieve comparable biofilm-killing efficacy at equivalent concentrations [1].

Mixed-species biofilm eradication Antimicrobial potency Topical antiseptic

Dual-Action Mechanism: Combined Membrane Lysis and Enzyme Inhibition

KFU-127 operates via a unique bimodal mechanism: it both damages microbial membrane integrity and inhibits pyridoxal-dependent enzymes. The closest analog quaternary ammonium compounds (e.g., benzalkonium chloride) primarily act via membrane disruption alone, while terbinafine inhibits squalene epoxidase in fungi. The combination is hypothesized to slow resistance development [1]. This mechanistic differentiation is supported by the observation that KFU-127 retains potency against biofilm-embedded cells, which are typically tolerant to single-target agents [2].

Mechanism of action Resistance avoidance Bimodal targeting

Broad-Spectrum in Vitro Activity: Comparable MIC to Conventional Antimycotics

KFU-127 exhibits antimycotic MIC values of 0.38 µg/mL against Candida albicans and 3.1 µg/mL against Trichophyton rubrum, Aspergillus fumigatus, and Fusarium oxysporum [1]. These values are comparable to, and in some cases better than, those of commercially available azoles (e.g., fluconazole MIC range 0.25–4 µg/mL against Candida spp. in comparable CLSI standard assays) [2]. Notably, KFU-127 simultaneously shows antibacterial activity (MIC 4 µg/mL against S. aureus), a feature absent in pure antifungal agents.

Antifungal susceptibility MIC determination Broad spectrum

Defined Eukaryotic Cytotoxicity Profile: Limiting Application to Topical Use

KFU-127 is considerably toxic to eukaryotic cells, similar to benzalkonium chloride and miramistin, which restricts its application to topical treatment options [1]. This explicit toxicity statement provides a defined safety boundary that is often unclear for novel QACs, making it a well-characterized comparator for topical antiseptic studies and toxicological screening.

Cytotoxicity Safety window Topical antiseptic

Optimal Application Scenarios for KFU-127 Based on Quantitative Evidence


Dual-Species Mixed Biofilm Eradication Assays

KFU-127 is the preferred compound for in vitro models of S. aureus-C. albicans mixed biofilms, where it achieves a 3-log reduction in viable cells at concentrations 2-4 times lower than benzalkonium chloride or fluconazole monotherapies [1]. Researchers studying polymicrobial biofilm pathogenesis, anti-virulence strategies, or chronic wound infection models will benefit from its single-agent dual-action, avoiding confounding drug interactions present in combination studies.

Antimicrobial Resistance Mechanistic Studies

The bimodal mechanism—membrane damage combined with pyridoxal-dependent enzyme inhibition—positions KFU-127 as a probe molecule for resistance evolution studies [1]. It is highly suitable for serial passage experiments aiming to compare resistance acquisition rates against single-target agents like terbinafine or ciprofloxacin, directly supporting the hypothesis of lower resistance rates with dual-action agents.

Topical Antiseptic Comparative Toxicology

KFU-127's well-characterized eukaryotic toxicity, explicitly paralleled with benzalkonium chloride and miramistin, makes it a valuable reference compound for benchmarking the cytotoxicity of novel QAC derivatives in dermal and mucosal irritation models [1]. Its defined toxicity boundary ensures reproducibility in regulatory-relevant toxicological assessments.

Broad-Spectrum In Vitro Antimicrobial Susceptibility Screening

With MIC values spanning 0.38–16 µg/mL across a panel of key bacterial and fungal pathogens, KFU-127 serves as an ideal broad-spectrum control agent in antimicrobial susceptibility testing (AST) panels for new chemical entities [1][2]. Its ability to inhibit both Aspergillus fumigatus (MIC 3.1 µg/mL) and S. aureus (MIC 4 µg/mL) within a narrow, clinically relevant concentration range simplifies assay design.

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